1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro-: is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a butyl group and a bicyclohexyl moiety, along with three fluorine atoms at the 3, 4, and 5 positions. The unique structural features of this compound make it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- typically involves multi-step organic reactionsThe fluorination of the biphenyl ring is achieved using fluorinating agents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding biphenyl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced biphenyl derivatives.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include biphenyl oxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of liquid crystal materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Biphenyl, 3-fluoro-4’-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]-4-(trifluoromethyl)
- 1,1’-Biphenyl, 4’-[(trans,trans)-4’-ethyl[1,1’-bicyclohexyl]-4-yl]-3,4-difluoro-
- 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Uniqueness
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- is unique due to its specific substitution pattern and the presence of both butyl and bicyclohexyl groups. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
137529-42-1 |
---|---|
Molekularformel |
C28H35F3 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C28H35F3/c1-2-3-4-19-5-7-20(8-6-19)21-9-11-22(12-10-21)23-13-15-24(16-14-23)25-17-26(29)28(31)27(30)18-25/h13-22H,2-12H2,1H3 |
InChI-Schlüssel |
ZMGKFOSWUXGRRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.